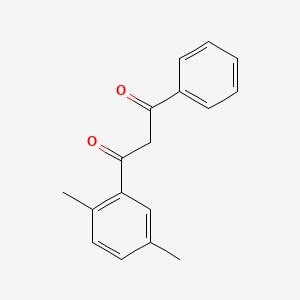
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- is an organic compound with the molecular formula C17H16O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- can be synthesized through several methods. One common approach is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound often involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450–550 °C). This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism by which 1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diketone structure allows it to participate in various chemical reactions, influencing biological pathways and processes. Specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: An aryl ketone with a similar structure but different functional groups.
Acetophenone: Another aryl ketone, simpler in structure with only one ketone group.
Butyrophenone: A related compound with a longer carbon chain.
Uniqueness
1,3-Propanedione, 1-(2,5-dimethylphenyl)-3-phenyl- is unique due to its dual ketone groups and specific aromatic substitutions. This structure provides distinct reactivity and applications compared to similar compounds .
Properties
CAS No. |
63250-29-3 |
|---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
1-(2,5-dimethylphenyl)-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C17H16O2/c1-12-8-9-13(2)15(10-12)17(19)11-16(18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
RNKQXTNGHNLQBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















